REACTION_CXSMILES
|
[F-:1].[K+].[F:3][C:4]([F:12])([C:8]([F:11])([F:10])[F:9])[C:5](F)=[O:6]>C(#N)C>[F:1][C:4]([F:12])([F:3])[C:5]([C:8]([F:11])([F:10])[F:9])([OH:6])[C:4]([F:12])([F:3])[C:8]([F:11])([F:10])[F:9] |f:0.1|
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Name
|
|
Quantity
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0.26 g
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Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-196 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was charged to the reactor
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Type
|
CUSTOM
|
Details
|
being evacuated
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Name
|
|
Type
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(O)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |